Antibacterial agent 158

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

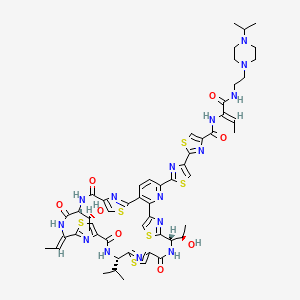

Structure

2D Structure

Properties

Molecular Formula |

C54H61N15O8S6 |

|---|---|

Molecular Weight |

1240.6 g/mol |

IUPAC Name |

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-oxo-1-[2-(4-propan-2-ylpiperazin-1-yl)ethylamino]but-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C54H61N15O8S6/c1-9-30(43(72)55-13-14-68-15-17-69(18-16-68)26(5)6)57-44(73)34-21-80-52(62-34)38-24-81-51(64-38)32-12-11-29-42(56-32)33-19-82-54(59-33)41(28(8)71)67-47(76)37-23-83-53(63-37)39(25(3)4)65-45(74)36-22-79-50(61-36)31(10-2)58-48(77)40(27(7)70)66-46(75)35-20-78-49(29)60-35/h9-12,19-28,39-41,70-71H,13-18H2,1-8H3,(H,55,72)(H,57,73)(H,58,77)(H,65,74)(H,66,75)(H,67,76)/b30-9-,31-10-/t27-,28-,39+,40+,41+/m1/s1 |

InChI Key |

WXSJDNRLMOBUOE-SXFFFJMMSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Maze of "Antibacterial Agent 158": A Technical Guide

The designation "Antibacterial agent 158" is not universally unique and can refer to several distinct chemical entities under investigation for their antimicrobial properties. This guide provides an in-depth analysis of the most prominently documented of these, CY-158-11 , a novel investigational antibacterial agent. Additionally, it will briefly touch upon other compounds that may be associated with similar nomenclature to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Deciphering "this compound": Multiple Identities

Initial database and literature searches reveal at least three different compounds that might be referred to as "this compound" or a similar designation:

-

CY-158-11 : A maleimide-diselenide hybrid compound demonstrating notable antibacterial activity, particularly against Staphylococcus aureus.[1][2]

-

This compound (compound 6c) : A Micrococcin analogue being explored for its efficacy against impetigo and Clostridioides difficile infections.

-

PFK-158 : Primarily known as a PFKFB3 inhibitor with anti-tumor activity, its derivatives are also being investigated for antibacterial effects, especially against drug-resistant Gram-positive bacteria.[3][4]

Due to the extensive and detailed publicly available data, this guide will focus on CY-158-11 .

In-Depth Analysis of CY-158-11

CY-158-11 is a novel synthetic small molecule with the chemical formula C₂₂H₁₄Cl₂NO₂Se₂.[5] It has emerged as a promising candidate for combating Staphylococcus aureus infections, including strains resistant to conventional antibiotics.

Scientific Name and Synonyms

-

Scientific Name : The specific IUPAC name is not consistently provided in the initial literature. It is primarily identified by its laboratory designation.

-

Synonyms : CY-158-11, maleimide-diselenide hybrid compound.[1][2]

Mechanism of Action

The primary antibacterial mechanism of CY-158-11 is the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action is advantageous as the cytoplasmic membrane is a conserved structure in bacteria, making it less prone to the development of resistance compared to other antibiotic targets.[6] Studies have shown that CY-158-11 can selectively perturb the bacterial membrane without causing significant harm to mammalian cells.[2] This selectivity is a critical attribute for a potential therapeutic agent. The compound has been observed to increase the permeability of the cell membrane and cause dissipation of the membrane potential.[2][7]

Antibacterial Spectrum and Efficacy

CY-158-11 has demonstrated potent activity against Gram-positive bacteria, especially various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] Its efficacy against Gram-negative bacteria is significantly lower.[2] It is characterized as a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright, as indicated by a ratio of Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) of >4.[2][7]

Quantitative Data Summary

The following table summarizes the antibacterial activity of CY-158-11 against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive | 4 - 16 | >128 | [2] |

| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 16 | >128 | [2] |

| Klebsiella pneumoniae (NTUH-K2044) | Gram-negative | >128 | >128 | [2] |

| Pseudomonas aeruginosa (PAO1) | Gram-negative | >128 | >128 | [2] |

| Escherichia coli (ATCC25922) | Gram-negative | >128 | >128 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antibacterial properties of CY-158-11.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of CY-158-11 was determined using the broth microdilution method.[1]

-

Preparation of Bacterial Suspension : Bacterial strains were cultured to a 0.5 McFarland standard and then diluted 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution of CY-158-11 : A stock solution of CY-158-11 in DMSO was serially diluted in a 96-well microtiter plate.

-

Incubation : An equal volume of the bacterial suspension was added to each well containing the diluted compound. The plates were incubated at 37°C for 16-20 hours.

-

MIC Determination : The MIC was recorded as the lowest concentration of CY-158-11 that resulted in no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

-

Subculturing : A small aliquot from the wells showing no visible growth in the MIC assay was subcultured onto agar plates.

-

Incubation : The agar plates were incubated for 24 hours at 37°C.

-

MBC Determination : The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum. For CY-158-11, the MBC was found to be greater than 128 µg/mL.[2]

Membrane Potential Assay

The effect of CY-158-11 on bacterial membrane potential was assessed using flow cytometry with the fluorescent dye DiOC₂(3).[8]

-

Bacterial Treatment : S. aureus cells were treated with varying concentrations of CY-158-11. A known membrane-depolarizing agent, CCCP, was used as a positive control.

-

Staining : The treated bacterial cells were stained with DiOC₂(3). This dye exhibits green fluorescence in all cells, but in cells with a healthy membrane potential, it forms aggregates that emit red fluorescence.

-

Flow Cytometry Analysis : The stained cells were analyzed using a flow cytometer to measure the ratio of red to green fluorescence.

-

Data Interpretation : A decrease in the red/green fluorescence ratio indicates a depolarization of the cell membrane. Treatment with CY-158-11 at 4x MIC led to a significant decrease in membrane potential.[2]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of a compound like CY-158-11.

Caption: Workflow for assessing the antibacterial activity and mechanism of CY-158-11.

Other "Antibacterial Agents 158"

This compound (compound 6c)

PFK-158

PFK-158 is primarily investigated as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in glycolysis, and has been explored as an anti-cancer agent.[9][10][11] While PFK-158 itself has some discussed antibacterial effects, research has also focused on its derivatives to develop potent agents against drug-resistant bacteria.[3][4] These derivatives have shown promising results against Gram-positive bacteria and a synergistic effect with other antibiotics against Gram-negative bacteria.[3][4] The mechanism of antibacterial action for these derivatives is an area of ongoing investigation.

Conclusion

The designation "this compound" is ambiguous. However, a significant body of research points to CY-158-11 as a promising novel antibacterial candidate. Its distinct mechanism of action, targeting the bacterial cytoplasmic membrane, and its efficacy against resistant strains of S. aureus make it a person of interest for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds. It is crucial for researchers to specify the exact chemical identity (e.g., CY-158-11) to avoid confusion and ensure clarity in scientific communication.

References

- 1. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Design, synthesis, and antibacterial evaluation of PFK-158 derivatives as potent agents against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling CY-158-11: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanism

For Immediate Release

This technical guide provides an in-depth overview of the novel small-molecule compound CY-158-11, a promising therapeutic candidate against Staphylococcus aureus. Designed for researchers, scientists, and drug development professionals, this document details its synthesis, antibacterial and antibiofilm activity, mechanism of action, and preclinical safety profile. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound.

Discovery and Origin

CY-158-11 is a synthetically derived small-molecule compound, identified as a maleimide-diselenide hybrid with the chemical formula C22H14Cl2NO2Se2.[1] Its development was driven by the urgent need for new antibacterial agents to combat the rising threat of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthesis of CY-158-11 involves the reaction of maleimides with diselenides, a method that has been previously described.[1]

Synthesis of CY-158-11

The chemical name for CY-158-11 is 3,4-Bis([2-chlorophenyl]selanyl)-1-phenyl-1H-pyrrole-2,5-dione.[1] The synthesis is achieved through a reaction between maleimides and diselenides.[1]

Experimental Protocol: Synthesis of CY-158-11

A detailed synthesis method for CY-158-11 has been outlined as follows:

-

A mixture of maleimide 1 (0.2 mmol, 1.0 equivalent), diselenide 2 (0.3 mmol, 1.5 equivalents), and (Bis[trifluoroacetoxy]iodo)benzene (PIFA, 172.0 mg, 0.4 mmol) is prepared.[1]

-

The mixture is dissolved in 2 mL of N,N-Dimethylformamide (DMF, 0.1 M).[1]

-

The reaction is stirred at room temperature for 30 minutes.[1]

-

The resulting product, CY-158-11, is then purified and characterized.

Antibacterial Activity

CY-158-11 has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including a range of Staphylococcus aureus strains.[2] Notably, it is effective against both methicillin-sensitive S. aureus (MSSA) and MRSA.[2] Its activity against Gram-negative bacteria such as K. pneumoniae, P. aeruginosa, and E. coli is considerably lower.[2]

Quantitative Antibacterial Data

The antibacterial efficacy of CY-158-11 is summarized in the tables below. The compound exhibits bacteriostatic activity, as indicated by a ratio of minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) of greater than 4.[2]

| Table 1: Minimum Inhibitory Concentration (MIC) of CY-158-11 against various bacterial strains | |

| Bacterial Strain | MIC (µg/mL) |

| S. aureus SA113 | 4 |

| S. aureus NCTC8325 | 4 |

| S. aureus JP21 (MSSA) | 4 |

| S. aureus JP30 (MRSA) | 4 |

| Other Staphylococcus strains | 4 - 16 |

| K. pneumoniae (NTUH-K2044) | >128 |

| P. aeruginosa (PAO1) | >128 |

| E. coli (ATCC25922) | >128 |

Data sourced from multiple studies.[2][3]

| Table 2: Minimum Bactericidal Concentration (MBC) of CY-158-11 | |

| Bacterial Group | MBC (µg/mL) |

| Methicillin-sensitive S. aureus (MSSA) | >128 |

| Methicillin-resistant S. aureus (MRSA) | >128 |

Data indicates a bacteriostatic rather than bactericidal mechanism.[2]

Experimental Protocol: Determination of MIC and MBC

The MIC and MBC of CY-158-11 were determined using the broth microdilution method:

-

Bacterial strains are cultured to the mid-logarithmic phase.[2]

-

The bacterial suspension is diluted to a concentration of 1.5 × 10^6 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[2]

-

Twofold serial dilutions of CY-158-11 (ranging from 2 to 256 µg/mL) are prepared in a 96-well microtiter plate.[2]

-

An equal volume of the bacterial suspension is added to each well.[2]

-

The plates are incubated at 37°C for 16-20 hours.[3]

-

The MIC is defined as the lowest concentration of CY-158-11 that inhibits visible bacterial growth.[3]

-

For MBC determination, 100 µL from wells with no visible growth is subcultured on agar plates and incubated for 24 hours at 37°C.[2]

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2]

Mechanism of Action: Cell Membrane Disruption

The primary antibacterial mechanism of CY-158-11 involves the disruption of the bacterial cytoplasmic membrane.[2] This targeted action leads to increased membrane permeability and dissipation of the membrane potential, ultimately inhibiting bacterial growth.[2]

Caption: Mechanism of antibacterial action of CY-158-11.

Anti-Biofilm Activity

A significant attribute of CY-158-11 is its ability to inhibit the formation of S. aureus biofilms at sub-inhibitory concentrations (e.g., 1/8 MIC).[3] This is crucial as biofilms contribute to antibiotic resistance and chronic infections.

Mechanism of Biofilm Inhibition

CY-158-11 prevents biofilm formation by hindering the initial attachment of bacteria to surfaces and repressing the production of Polysaccharide Intercellular Adhesin (PIA).[4] PIA is a key component of the S. aureus biofilm matrix and its synthesis is encoded by the icaADBC operon.[5] CY-158-11 has been shown to suppress the expression of the icaA gene, a critical component of this operon.[4] The regulation of the ica operon is complex, involving the repressor IcaR and other global regulators such as SarA and σB.[6]

Caption: Signaling pathway of CY-158-11 in biofilm inhibition.

Experimental Protocol: Crystal Violet Biofilm Assay

The inhibitory effect of CY-158-11 on biofilm formation is quantified using a crystal violet staining assay:

-

S. aureus strains are grown overnight, and the culture is normalized to an optical density at 600 nm (OD600) of 1.0.[7]

-

The culture is then diluted 1:100 in fresh Tryptic Soy Broth (TSB).[7]

-

200 µL of the diluted culture is added to the wells of a 96-well flat-bottomed plate, with and without various sub-inhibitory concentrations of CY-158-11.[7]

-

The plate is incubated for 24 hours at 37°C to allow for biofilm formation.[7]

-

The growth medium and unattached cells are discarded, and the biofilms are washed three times with phosphate-buffered saline (PBS).[7]

-

The plate is left to dry overnight.[7]

-

The adherent biofilms are stained with 0.4% (w/v) crystal violet for 15 minutes at room temperature.[7]

-

The wells are washed to remove excess stain, and 150 µL of absolute ethanol is added to solubilize the stain.[7]

-

The absorbance at 595 nm is measured to quantify the biofilm biomass.[7]

Preclinical Safety and Efficacy

CY-158-11 demonstrates a favorable preclinical safety profile, with selective activity against bacterial cells over mammalian cells.

In Vitro Cytotoxicity

Cytotoxicity assays on human cell lines indicate that CY-158-11 has low toxicity at its effective antibacterial concentrations.

| Table 3: In Vitro Cytotoxicity and Hemolytic Activity of CY-158-11 | |

| Assay | Result |

| Hemolytic Activity (HC50) on human red blood cells | 137.9 µg/mL |

| Cytotoxicity (IC50) on A549 human lung cancer cells | >256 µg/mL |

| Cytotoxicity (IC50) on THP-1 human monocytic cells | >256 µg/mL |

Data sourced from a 2024 study.[2]

Experimental Protocol: Cytotoxicity Assay

-

A549 and THP-1 cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well.[2]

-

The cells are treated with various concentrations of CY-158-11 (ranging from 8 to 256 µg/mL) for 24 hours at 37°C.[2]

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[2]

-

The absorbance is measured at 450 nm, and cell viability is calculated as a percentage relative to the untreated control.[2]

In Vivo Efficacy

In a mouse model of a subcutaneous abscess caused by S. aureus, CY-158-11 demonstrated considerable therapeutic efficacy.

Experimental Protocol: Mouse Skin Abscess Model

-

BALB/c mice are randomly divided into treatment and control groups.[8]

-

Mice are subcutaneously injected with a mid-log phase culture of S. aureus.[2]

-

One hour post-infection, the infected area is treated with CY-158-11 (e.g., 0.08 mg/kg, 4x MIC), a vehicle control (0.1% DMSO), or a comparator antibiotic such as vancomycin.[2]

-

Treatments are administered every 24 hours for 3 days.[2]

-

The area of the skin abscess is measured to determine the therapeutic effect.[8]

Conclusion

CY-158-11 is a novel synthetic compound with potent bacteriostatic and antibiofilm activity against Staphylococcus aureus, including resistant strains. Its mechanism of action, centered on the disruption of the bacterial cell membrane, presents a promising avenue for circumventing existing antibiotic resistance mechanisms. The compound's favorable preclinical safety and in vivo efficacy underscore its potential as a lead candidate for the development of new treatments for S. aureus infections. Further research is warranted to fully elucidate its therapeutic potential and advance it through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Intercellular Adhesion (ica) Locus Is Present in Staphylococcus aureus and Is Required for Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Intercellular Adhesin Locus Regulator (icaR) by SarA, σB, and IcaR in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

PFK-158 as a Potential Antibacterial Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFK-158, a well-characterized inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a compound of interest beyond its initial development for oncology. This technical guide provides an in-depth overview of the current understanding of PFK-158 and its derivatives as potential antibacterial agents. While PFK-158 exhibits limited intrinsic activity against Gram-negative bacteria, it demonstrates a potent synergistic effect with polymyxin antibiotics, such as colistin, against multidrug-resistant strains. Furthermore, novel derivatives of PFK-158 have shown promising standalone activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). This document details the available quantitative data, outlines key experimental protocols for its evaluation, and visualizes the proposed mechanisms and workflows, offering a comprehensive resource for the scientific community.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drug candidates. PFK-158, initially investigated for its ability to modulate cellular metabolism in cancer, has shown unexpected potential in the fight against bacterial infections. Its primary anticancer mechanism involves the inhibition of PFKFB3, leading to reduced glucose uptake and ATP production in tumor cells.[1][2][3] However, its antibacterial properties appear to stem from a different mechanism of action, highlighting its potential as a versatile scaffold for the development of new anti-infective agents.

This guide summarizes the antibacterial profile of PFK-158, focusing on its synergistic activity and the enhanced potency of its derivatives.

Quantitative Antibacterial Activity

The antibacterial efficacy of PFK-158 has been evaluated both as a standalone agent and in combination with other antibiotics. Its derivatives have also been synthesized and assessed for their intrinsic antibacterial properties.

Intrinsic and Synergistic Activity of PFK-158 Against Gram-Negative Bacteria

PFK-158 has demonstrated poor intrinsic activity when used alone against a panel of colistin-resistant Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL. However, when combined with colistin, PFK-158 exhibits a significant synergistic effect, drastically reducing the MIC of colistin required to inhibit bacterial growth. The Fractional Inhibitory Concentration Index (FICI), a measure of synergy, was consistently below 0.5 for these combinations, indicating a strong synergistic relationship.

| Bacterial Species | Strain Type | Colistin MIC Alone (μg/mL) | Colistin MIC with PFK-158 (μg/mL) | Fold Reduction in Colistin MIC | FICI |

| P. aeruginosa | Colistin-Resistant | >2 | Varies | 4 to 32-fold | <0.5 |

| A. baumannii | Colistin-Resistant | >2 | Varies | 4 to 32-fold | <0.5 |

| E. coli | Colistin-Resistant (including mcr-1 positive) | >2 | ≤2 | up to 128-fold | <0.5 |

| K. pneumoniae | Colistin-Resistant | >2 | ≤2 | up to 128-fold | <0.5 |

| E. cloacae | High-Level Colistin-Resistant (HLCR) | >2 | ≤2 | at least 128-fold | <0.5 |

Table 1: Synergistic activity of PFK-158 in combination with colistin against various Gram-negative bacteria.

Antibacterial Activity of PFK-158 Derivatives Against Gram-Positive Bacteria

A series of PFK-158 derivatives have been synthesized and evaluated for their antibacterial activity. Notably, compounds designated as A1, A3, A14, A15, and B6 have shown potent effects against both drug-sensitive and resistant Gram-positive bacteria.[4] These derivatives were found to be 2 to 8 times more potent than levofloxacin against Methicillin-resistant Staphylococcus epidermidis (MRSE).[4] Based on the reported MIC90 of levofloxacin against MRSE (8.0 μg/mL), the estimated MIC range for these derivatives is 1-4 μg/mL.[5]

| Compound | Target Organism | Potency vs. Levofloxacin | Estimated MIC Range (μg/mL) |

| A1, A3, A14, A15, B6 | MRSE | 2 to 8-fold more potent | 1 - 4 |

Table 2: Potency and estimated MIC range of PFK-158 derivatives against MRSE.

Proposed Mechanism of Antibacterial Action

While the anticancer activity of PFK-158 is linked to the inhibition of glycolysis, its antibacterial mechanism, particularly its synergy with polymyxins, is thought to involve the disruption of the bacterial cell membrane.

Synergistic Action with Polymyxins

The strong synergistic effect with colistin, an antibiotic known to disrupt the bacterial outer membrane, suggests that PFK-158 may permeabilize this barrier, allowing for increased entry and efficacy of colistin. This proposed mechanism is distinct from its role as a PFKFB3 inhibitor in mammalian cells.

Caption: Proposed synergistic mechanism of PFK-158 and Colistin.

In Vivo Efficacy

The antibacterial potential of PFK-158 in combination with colistin has been demonstrated in a murine model of systemic infection. In this model, intravenous administration of colistin combined with 15 mg/kg of PFK-158 resulted in a significant increase in the survival rates of infected mice by 30% to 60% compared to colistin monotherapy.

Selectivity and Preclinical Safety

For its primary indication as an anticancer agent, PFK-158 has undergone IND-enabling safety and toxicity studies, which have shown it to be well-tolerated in rats and dogs. While specific cytotoxicity data against mammalian cell lines to formally calculate an antibacterial selectivity index (IC50 on mammalian cells / MIC against bacteria) is not yet publicly available, its tolerability in preclinical animal models is a positive indicator.

Experimental Protocols

The following sections detail the standard methodologies for evaluating the antibacterial properties of compounds like PFK-158.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

Caption: Workflow for the time-kill assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay can be used to investigate if a compound disrupts the bacterial outer membrane.

Caption: Workflow for the NPN outer membrane permeability assay.

Conclusion and Future Directions

PFK-158 represents a promising scaffold for the development of novel antibacterial agents. While its intrinsic activity against Gram-negative bacteria is limited, its potent synergistic effects with polymyxins warrant further investigation as a potential combination therapy for treating infections caused by multidrug-resistant pathogens. The significant standalone activity of its derivatives against resistant Gram-positive bacteria opens another avenue for drug development.

Future research should focus on:

-

Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions of PFK-158 with the bacterial cell envelope.

-

Optimization of Derivatives: Synthesizing and screening more derivatives to enhance potency against a broader spectrum of bacteria and to improve pharmacokinetic and safety profiles.

-

In Vivo Efficacy Studies: Conducting further animal studies to evaluate the efficacy of PFK-158 and its derivatives in various infection models.

-

Cytotoxicity and Selectivity Profiling: Generating comprehensive data on the cytotoxicity of these compounds against various mammalian cell lines to establish a clear selectivity index.

The repurposing of compounds like PFK-158 offers a valuable strategy in the ongoing battle against antimicrobial resistance, and the findings summarized in this guide provide a solid foundation for continued research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial evaluation of PFK-158 derivatives as potent agents against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Mechanism of CY-158-11: A Technical Guide to its Action on Bacterial Cell Membranes

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CY-158-11, a novel maleimide-diselenide hybrid compound, against bacterial cell membranes. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Core Mechanism of Action: Selective Disruption of Bacterial Cell Membranes

CY-158-11 exerts its antibacterial effect by selectively targeting and disrupting the cytoplasmic membrane of bacteria, particularly Gram-positive organisms like Staphylococcus aureus, including multidrug-resistant strains (MRSA).[1][2][3][[“]] This interaction leads to a cascade of events that compromise cell viability. The primary mechanism involves increasing the permeability of the bacterial cell membrane, which causes a dissipation of the membrane potential and subsequent leakage of intracellular components.[1][2][3][5] Notably, CY-158-11 demonstrates a high degree of selectivity for bacterial membranes, exhibiting minimal effects on mammalian cells, as confirmed by hemolytic and cytotoxicity assays.[1][2][3]

The compound exhibits a bacteriostatic effect, inhibiting bacterial growth rather than causing immediate cell death, which is indicated by a Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio greater than four.[2][3] In addition to its direct antibacterial properties, at subinhibitory concentrations, CY-158-11 has been shown to inhibit biofilm formation in S. aureus by impeding cellular adhesion.[6]

Quantitative Analysis of Antibacterial Activity

The following tables summarize the key quantitative data regarding the antibacterial efficacy and cellular effects of CY-158-11.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of CY-158-11

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 25923 | MSSA | 8 | >128 |

| S. aureus ATCC 29213 | MSSA | 16 | >128 |

| S. aureus Newman | MSSA | 4 | >128 |

| S. aureus NCTC 8325 | MSSA | 4 | >128 |

| S. aureus JP21 | MSSA | 4 | >128 |

| S. aureus SA113 | MSSA | 4 | >128 |

| S. aureus Mu50 | MRSA | 4 | >128 |

| S. aureus MW2 | MRSA | 4 | >128 |

| S. aureus N315 | MRSA | 4 | >128 |

| S. aureus USA300 | MRSA | 4 | >128 |

| S. aureus JP30 | MRSA | 4 | >128 |

| S. epidermidis RP62A | - | 8 | >128 |

| S. epidermidis ATCC 12228 | - | 4 | >128 |

| K. pneumoniae NTUH-K2044 | Gram-negative | >128 | >128 |

| P. aeruginosa PAO1 | Gram-negative | >128 | >128 |

| E. coli ATCC 25922 | Gram-negative | >128 | >128 |

Data sourced from "Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus".[2]

Table 2: Effect of CY-158-11 on Bacterial Membrane Integrity and Potential

| Treatment Concentration (vs. S. aureus) | Membrane Compromised Bacteria (%) (Propidium Iodide Uptake) | Decrease in Membrane Potential (%) |

| 1x MIC | ~15% | Not specified |

| 2x MIC | ~30% | Not specified |

| 4x MIC | ~50% | JP21: 59.7%, JP30: 43.3% |

| CCCP (Control) | Not applicable | JP21: ~99.7%, JP30: ~99.6% |

Data interpreted from graphical representations in "Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus".[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of CY-158-11's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Objective: To determine the lowest concentration of CY-158-11 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

-

Protocol:

-

A two-fold serial dilution of CY-158-11 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of CY-158-11 with no visible bacterial growth.

-

For MBC determination, an aliquot from the wells with no visible growth is plated on agar plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

-

Membrane Permeability Assay (Propidium Iodide Uptake)

-

Objective: To assess the ability of CY-158-11 to permeabilize the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

-

Protocol:

-

S. aureus cells are grown to the mid-logarithmic phase and harvested by centrifugation.

-

The bacterial pellet is washed and resuspended in phosphate-buffered saline (PBS).

-

The bacterial suspension is treated with various concentrations of CY-158-11 (e.g., 1x, 2x, and 4x MIC) for a defined period.

-

Propidium iodide is added to the bacterial suspension at a final concentration of 10 µg/mL.

-

The samples are incubated in the dark for a short period.

-

The percentage of PI-positive cells (indicating membrane damage) is quantified using a flow cytometer.

-

Membrane Potential Depolarization Assay

-

Objective: To measure the effect of CY-158-11 on the bacterial membrane potential using the fluorescent probe DiOC2(3).

-

Protocol:

-

Mid-log phase S. aureus cells are harvested, washed, and resuspended in PBS.

-

The bacterial suspension is treated with different concentrations of CY-158-11 (e.g., 1x, 2x, and 4x MIC). A protonophore such as CCCP is used as a positive control for complete membrane depolarization.

-

The membrane potential-sensitive dye DiOC2(3) is added to the cell suspension.

-

After a brief incubation, the fluorescence emission at two different wavelengths (green and red) is measured by flow cytometry.

-

A shift from red to green fluorescence indicates membrane depolarization. The ratio of red to green fluorescence is calculated to quantify the change in membrane potential.[5]

-

Hemolytic Assay

-

Objective: To evaluate the lytic effect of CY-158-11 on mammalian red blood cells, providing an indication of its cytotoxicity.

-

Protocol:

-

Freshly collected red blood cells are washed with PBS until the supernatant is clear.

-

A suspension of red blood cells is incubated with various concentrations of CY-158-11 for a specified time at 37°C.

-

A positive control (e.g., Triton X-100) for complete hemolysis and a negative control (PBS) are included.

-

The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

The percentage of hemolysis is calculated relative to the positive control.

-

Cytotoxicity Assay on Mammalian Cell Lines

-

Objective: To assess the cytotoxic effect of CY-158-11 on mammalian cells.

-

Protocol:

-

Mammalian cells (e.g., A549 or HaCaT) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of CY-158-11 for 24-48 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity.

-

The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the untreated control.

-

Visualizing the Mechanism and Workflows

The following diagrams illustrate the proposed mechanism of action of CY-158-11 and the experimental workflows used to investigate its effects.

Caption: Proposed mechanism of action of CY-158-11 on the bacterial cell membrane.

Caption: Key experimental workflows to elucidate the mechanism of CY-158-11.

References

The Structure-Activity Relationship of PFK-158 Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3) Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PFK-158 and its derivatives as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme in the regulation of glycolysis, a metabolic pathway frequently upregulated in cancer cells. Inhibition of PFKFB3 presents a promising therapeutic strategy for a variety of solid tumors. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and metabolic therapies.

Core Concepts: The Role of PFKFB3 in Oncology

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for providing the necessary energy and biosynthetic precursors for rapid cell proliferation. PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] By inhibiting PFKFB3, compounds like PFK-158 can effectively reduce the rate of glycolysis, leading to decreased cancer cell growth and survival.

PFK-158 and its Analogs: A Quantitative Overview

PFK-158, a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is a potent and selective inhibitor of PFKFB3.[2] The following table summarizes the available quantitative data for PFK-158 and related chalcone derivatives, highlighting key structural modifications and their impact on inhibitory activity against PFKFB3.

| Compound ID | R1 | R2 | R3 | PFKFB3 IC50 (nM) | Reference |

| PFK-15 | H | H | H | 207 | [3] |

| PFK-158 | 7-CF3 | H | H | 137 | [2] |

| Compound Vb | 4-Cl | H | H | 5000 | [4] |

| Compound Ve | 4-F | H | H | 2500 | [4] |

Structure-Activity Relationship (SAR) Insights

The quinolinyl chalcone scaffold is a key pharmacophore for PFKFB3 inhibition. The structure-activity relationship studies, although not exhaustively compiled in a single source, suggest several key takeaways from the available data:

-

The Quinoline Ring: The quinoline moiety is crucial for activity. Substitutions on this ring system can significantly modulate potency. For instance, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring in PFK-158 leads to a modest increase in potency compared to the unsubstituted PFK-15.

-

The Pyridinyl Ketone: The 4-pyridinyl ketone moiety is also a critical component for potent inhibition.

-

The α,β-Unsaturated Linker: The propenone linker maintains the appropriate spatial arrangement between the quinoline and pyridine rings.

-

Substitutions on the Aniline Ring (in related chalcones): In related quinolinyl chalcone analogues, substitutions on the aniline ring have been explored. Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring (acting as the R1 substituent in a more generalized chalcone scaffold) have been shown to be tolerated, although the resulting compounds were less potent than PFK-158.[4]

Experimental Protocols

General Synthesis of Quinolonyl Chalcone Derivatives

The synthesis of PFK-158 and its derivatives typically involves a Claisen-Schmidt condensation reaction between a substituted 2-acetylquinoline and a 4-pyridinecarboxaldehyde. The following is a general procedure:

Step 1: Synthesis of Substituted 2-Acetylquinolines Substituted anilines are treated with DMF and POCl3 under Vilsmeier-Haack conditions to yield 2-chloroquinoline-3-carboxaldehydes. These are then converted to the corresponding 2-acetylquinolines through various synthetic steps.

Step 2: Claisen-Schmidt Condensation A mixture of the substituted 2-acetylquinoline (1 mmol) and 4-pyridinecarboxaldehyde (1 mmol) is stirred in methanol (4 mL) at room temperature. A catalytic amount of a base, such as sodium methoxide or a pellet of sodium hydroxide, is added to the mixture. The reaction is stirred for 6-24 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., DMF-H2O or EtOH-H2O) to yield the desired quinolinyl chalcone.[5]

PFKFB3 Enzymatic Assay Protocol

The inhibitory activity of the synthesized compounds against PFKFB3 can be determined using a kinase assay. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human PFKFB3 enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare the PFKFB3 enzyme solution in the assay buffer to a final concentration of 20 nM.

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the enzyme solution to a 96-well plate.

-

Add the test compounds to the wells. A final DMSO concentration of 1% is typically used.

-

Initiate the kinase reaction by adding a mixture of F-6-P (final concentration 2 mM) and ATP (final concentration 20 µM).

-

Incubate the plate at room temperature for 2 hours.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell-Based Assay for PFKFB3 Inhibition

The cellular activity of PFKFB3 inhibitors can be assessed by measuring their effect on glycolysis in cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Glucose uptake assay kit (e.g., using 2-NBDG, a fluorescent glucose analog)

-

Lactate production assay kit

Procedure (Glucose Uptake):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Following treatment, wash the cells and incubate them with a medium containing 2-NBDG for a defined time.

-

Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.

-

A decrease in fluorescence intensity indicates inhibition of glucose uptake.

Procedure (Lactate Production):

-

Seed cancer cells in a 24-well plate and treat them with test compounds as described above.

-

After the treatment period, collect the cell culture medium.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.

-

A decrease in lactate production indicates inhibition of glycolysis.

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway in Cancer

The following diagram illustrates the central role of PFKFB3 in promoting glycolysis in cancer cells.

Caption: PFKFB3 signaling pathway in cancer cell glycolysis.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of PFK-158 derivatives is depicted below.

Caption: Workflow for the SAR study of PFK-158 derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure‐Based Design of Small‐Molecule Ligands of Phosphofructokinase‐2 Activating or Inhibiting Glycolysis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of "Antibacterial Agent 158": A Technical Guide

The designation "Antibacterial Agent 158" is not unique to a single chemical entity. Research and commercial sources reveal at least three distinct compounds identified by similar nomenclature: PFK-158, CY-158-11, and "this compound (compound 6c)". This guide provides an in-depth look at the available solubility and stability data for PFK-158 and CY-158-11, along with their mechanisms of action and relevant experimental protocols. At present, detailed physicochemical data for "this compound (compound 6c)" is not publicly available.

PFK-158: A Glycolysis Inhibitor with Antibacterial Synergy

PFK-158 is primarily investigated as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, with significant applications in cancer research.[1][2][3] Its relevance in bacteriology stems from its ability to synergistically enhance the efficacy of conventional antibiotics against drug-resistant bacteria.

Solubility Data

The solubility of PFK-158 has been determined in various organic solvents. It is generally insoluble in water.[4]

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | ≥ 25 mg/mL | - | From AbMole BioScience.[2] |

| DMSO | 66 mg/mL | 201.04 mM | From Selleck Chemicals.[1] |

| DMSO | 50 mg/mL | 152.30 mM | From MedchemExpress; requires ultrasonic agitation.[5] |

| DMSO | 14 mg/mL | 42.64 mM | From Selleck Chemicals.[1] |

| DMSO | 2 mg/mL | - | From Sigma-Aldrich; requires warming. |

| DMF | 33 mg/mL | - | From Cayman Chemical.[6] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | From Cayman Chemical.[6] |

| Ethanol | 4 mg/mL | 12.18 mM | From Selleck Chemicals.[4] |

Stability Data

Proper storage is crucial for maintaining the integrity of PFK-158.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | Selleck Chemicals, AbMole BioScience[1][2] |

| Powder | 4°C | 2 years | AbMole BioScience[2] |

| In Solvent | -80°C | 1 year | Selleck Chemicals[1] |

| In Solvent | -80°C | 6 months | MedchemExpress, AbMole BioScience[2][5] |

| In Solvent | -20°C | 1 month | Selleck Chemicals, MedchemExpress, AbMole BioScience[1][2][5] |

Mechanism of Action: PFKFB3 Inhibition

PFK-158 exerts its effect by inhibiting PFKFB3, an enzyme that catalyzes the synthesis of fructose-2,6-bisphosphate. This molecule is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis, thereby depleting the cellular energy supply in the form of ATP.[1][7][8][9][10] While this mechanism is primarily exploited for its anti-cancer effects, the disruption of energy metabolism can also weaken bacteria and render them more susceptible to other antibacterial agents.

Experimental Protocols

A standard method for determining solubility, as described in the literature, is the shake-flask method.[11] While a specific protocol for PFK-158 is not detailed in the search results, a general procedure can be outlined:

-

Preparation of Saturated Solution: An excess amount of PFK-158 is added to a known volume of the solvent (e.g., DMSO, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated, often in a shaker bath, at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is then centrifuged or filtered to remove any undissolved PFK-158.

-

Quantification: The concentration of PFK-158 in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

For in vitro experiments, stock solutions of PFK-158 are typically prepared in DMSO.[1][5]

-

Weighing: A precise amount of PFK-158 powder is weighed.

-

Dissolution: The powder is dissolved in a specific volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).

-

Agitation: The solution may require warming or sonication to ensure complete dissolution.[5]

-

Storage: The stock solution is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]

CY-158-11: A Membrane-Active Antibacterial Agent

CY-158-11 is a novel maleimide-diselenide hybrid compound that has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.[12][13][14]

Solubility Data

Specific quantitative solubility data for CY-158-11 in a range of solvents is limited. However, for experimental purposes, it is known to be soluble in DMSO.

| Solvent | Concentration | Notes |

| DMSO | 16 mg/mL | Used to prepare a stock solution for in vitro assays.[15] |

Stability Data

Information regarding the long-term stability of CY-158-11 in powder form or in solution is not available in the reviewed literature.

Mechanism of Action: Bacterial Membrane Disruption

CY-158-11's antibacterial effect is attributed to its ability to selectively perturb the cytoplasmic membrane of bacteria.[12][13] This interaction leads to increased membrane permeability and dissipation of the membrane potential, ultimately resulting in bacterial cell death.[13][14][15]

Experimental Protocols

The antibacterial activity of CY-158-11 was evaluated using standard microdilution methods.[15]

-

Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 10^5 CFU/mL).

-

Serial Dilutions: CY-158-11 is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).

-

MIC Determination: The MIC is the lowest concentration of CY-158-11 that visibly inhibits bacterial growth.

-

MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

The effect of CY-158-11 on bacterial membrane integrity can be assessed using fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.[15]

-

Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and then harvested.

-

Treatment: The bacterial suspension is treated with various concentrations of CY-158-11.

-

Staining: Propidium iodide is added to the bacterial suspensions.

-

Analysis: The uptake of PI is measured using flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates increased membrane permeability.[15]

"this compound (compound 6c)"

This compound is described as a Micrococcin analogue effective against impetigo and C. difficile infection. However, detailed public information regarding its solubility and stability is currently unavailable. Further investigation into specific research publications focusing on this particular compound would be necessary to obtain the required data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. Facebook [cancer.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Enhancement, Formulation Development, and Antibacterial Activity of Xanthan-Gum-Stabilized Colloidal Gold Nanogel of Hesperidin against Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

PFK-158 Off-Target Effects in Bacterial Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK-158 is a well-characterized small molecule inhibitor of the human 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. Primarily investigated for its anti-cancer properties, recent studies have unveiled intriguing off-target antibacterial activities, particularly its ability to potentiate the effects of conventional antibiotics against drug-resistant bacteria. This technical guide provides an in-depth analysis of the observed off-target effects of PFK-158 in bacterial assays, summarizing available quantitative data, detailing experimental protocols, and visualizing proposed mechanisms and experimental workflows. While the precise molecular off-target of PFK-158 in bacteria remains to be definitively identified, this document synthesizes the current understanding to guide further research and drug development efforts.

Quantitative Data Summary

The antibacterial activity of PFK-158, when used as a standalone agent, varies significantly between Gram-positive and Gram-negative bacteria. In combination with certain antibiotics, however, it exhibits potent synergistic effects.

Table 1: Intrinsic Antibacterial Activity of PFK-158 and its Derivatives

| Compound | Bacterial Species | Strain | MIC (μg/mL) | Reference |

| PFK-158 | Pseudomonas aeruginosa | Multiple colistin-resistant | 512 | [1] |

| Acinetobacter baumannii | Multiple colistin-resistant | 512 | [1] | |

| Escherichia coli | Multiple colistin-resistant | 512 | [1] | |

| Klebsiella pneumoniae | Multiple colistin-resistant | 512 | [1] | |

| Derivative A1 | Staphylococcus aureus | ATCC 29213 | 4 | [2][3] |

| Staphylococcus aureus | MRSA ATCC 43300 | 4 | [2][3] | |

| Staphylococcus epidermidis | MRSE (clinical isolate) | 2 | [2][3] | |

| Derivative A3 | Staphylococcus aureus | ATCC 29213 | 4 | [2][3] |

| Staphylococcus aureus | MRSA ATCC 43300 | 4 | [2][3] | |

| Staphylococcus epidermidis | MRSE (clinical isolate) | 2 | [2][3] | |

| Derivative A14 | Staphylococcus aureus | ATCC 29213 | 8 | [2][3] |

| Staphylococcus aureus | MRSA ATCC 43300 | 4 | [2][3] | |

| Staphylococcus epidermidis | MRSE (clinical isolate) | 2 | [2][3] | |

| Derivative A15 | Staphylococcus aureus | ATCC 29213 | 8 | [2][3] |

| Staphylococcus aureus | MRSA ATCC 43300 | 4 | [2][3] | |

| Staphylococcus epidermidis | MRSE (clinical isolate) | 2 | [2][3] | |

| Derivative B6 | Staphylococcus aureus | ATCC 29213 | 8 | [2][3] |

| Staphylococcus aureus | MRSA ATCC 43300 | 8 | [2][3] | |

| Staphylococcus epidermidis | MRSE (clinical isolate) | 4 | [2][3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Synergistic Activity of PFK-158 with Colistin against Gram-Negative Bacteria

| Bacterial Species | Strain | Colistin MIC (μg/mL) Alone | Colistin MIC (μg/mL) with PFK-158 | PFK-158 Concentration (μg/mL) | FICI | Reference |

| E. coli | 13-43 (colistin-resistant) | >128 | 2 | 32 | <0.5 | |

| K. pneumoniae | H04 (colistin-resistant) | 64 | 2 | 32 | <0.5 | |

| E. cloacae | D01 (HLCR) | >256 | 2 | 32 | <0.5 |

Note: FICI (Fractional Inhibitory Concentration Index) is a measure of the synergistic effect of two antimicrobial agents. FICI ≤ 0.5 indicates synergy.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial effects of PFK-158.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

PFK-158 or its derivatives

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of PFK-158 in CAMHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of two compounds.

-

Materials:

-

Bacterial strains

-

CAMHB

-

PFK-158 and a second antimicrobial agent (e.g., colistin)

-

Two 96-well microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of PFK-158 along the x-axis and the second antimicrobial along the y-axis of a 96-well plate.

-

Inoculate the plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate at 37°C for 16-20 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

-

Materials:

-

Bacterial strains

-

CAMHB

-

PFK-158 (alone or in combination)

-

Sterile saline

-

Agar plates

-

-

Procedure:

-

Prepare flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s).

-

Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time to generate a time-kill curve.

-

Signaling Pathways and Experimental Workflows

While the direct molecular off-target of PFK-158 in bacteria is yet to be elucidated, a leading hypothesis for its synergistic effect with polymyxins involves the perturbation of the bacterial cell membrane.

Figure 1: Proposed synergistic mechanism of PFK-158 and Polymyxin.

The diagram above illustrates the hypothetical synergistic mechanism. Polymyxins, such as colistin, primarily act by binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations and destabilizing the membrane. It is proposed that PFK-158 enhances this membrane permeabilization, although the precise molecular interaction is unknown. This increased permeability facilitates the entry of polymyxins and potentially other molecules, leading to cell lysis.

Figure 2: Logical workflow for investigating antibacterial effects.

This workflow outlines a logical progression for investigating the antibacterial properties of a compound like PFK-158. Initial screening involves determining its intrinsic activity (MIC) and its potential for synergistic interactions (checkerboard assay). Positive results from these assays would then be confirmed and kinetically characterized using time-kill assays. To elucidate the mechanism of action, particularly for synergistic effects involving membrane-active agents, subsequent studies would focus on membrane permeability assays and visualization of cellular morphology through electron microscopy.

Discussion and Future Directions

The available data suggest that PFK-158 has limited direct antibacterial activity against Gram-negative bacteria, as evidenced by high MIC values[1]. However, its chemical scaffold holds promise for the development of potent antibacterials, as demonstrated by the significant activity of its derivatives against Gram-positive bacteria, including MRSA[2][3].

The most compelling antibacterial property of PFK-158 is its ability to act as a synergizer, restoring the efficacy of antibiotics like colistin against resistant Gram-negative pathogens. The leading hypothesis for this synergy is the enhancement of bacterial membrane permeabilization. However, the direct molecular target of PFK-158 in bacteria and the precise mechanism by which it perturbs the membrane are yet to be discovered.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the bacterial binding partner(s) of PFK-158.

-

Mechanism of Synergy: Conducting detailed biophysical studies to understand how PFK-158 interacts with and alters the properties of bacterial membranes.

-

Structure-Activity Relationship (SAR) Studies: Further exploring the chemical space around the PFK-158 scaffold to optimize for direct antibacterial activity against both Gram-positive and Gram-negative bacteria while minimizing off-target effects on human cells.

-

Transcriptomic and Metabolomic Analyses: Performing global profiling of bacteria treated with PFK-158 to uncover affected metabolic and signaling pathways, which could provide clues to its off-target mechanism.

References

- 1. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158 Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antibacterial evaluation of PFK-158 derivatives as potent agents against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of CY-158-11: A Novel Antibacterial Agent Targeting Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of CY-158-11, a promising maleimide-diselenide hybrid compound with potent antibacterial and antibiofilm activity against Staphylococcus aureus.

Chemical Properties and Synthesis

CY-158-11, chemically known as 3,4-bis([2-chlorophenyl]selanyl)-1-phenyl-1H-pyrrole-2,5-dione, is a yellow solid with a molecular formula of C₂₂H₁₄Cl₂NO₂Se₂. It has a melting point of 136°C–137°C. The synthesis of CY-158-11 is achieved with a high yield of approximately 80% following purification by column chromatography.

Synthesis Protocol

The synthesis of CY-158-11 follows a two-step procedure common for N-substituted maleimides.

Step 1: Synthesis of N-Phenylmaleanilic Acid

-

In a suitable reaction vessel, dissolve maleic anhydride in an appropriate solvent (e.g., anhydrous diethyl ether or acetic acid).

-

Slowly add an equimolar amount of aniline to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours to allow for the formation of the N-phenylmaleanilic acid precipitate.

-

Collect the precipitate by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to form CY-158-11

-

Suspend the N-phenylmaleanilic acid in acetic anhydride containing a catalytic amount of sodium acetate.

-

Heat the mixture at 60-80°C for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Filter the crude product, wash thoroughly with water, and dry.

-

The crude product is then reacted with a diselenide compound, though the specific details of this step are not fully elaborated in the currently available public literature.

-

Purify the final compound, CY-158-11, by column chromatography on silica gel using an appropriate eluent system (e.g., 10% ethyl acetate in petroleum ether).

Biological Activity and Mechanism of Action

CY-158-11 exhibits a bacteriostatic effect specifically against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[2] This perturbation leads to increased membrane permeability and the dissipation of the membrane potential, ultimately inhibiting bacterial growth.[2]

Furthermore, CY-158-11 has been shown to be an effective inhibitor of S. aureus biofilm formation.[3] It achieves this by hindering the initial attachment of bacteria to surfaces and by downregulating the expression of the icaA gene, which is crucial for the production of the polysaccharide intercellular adhesin (PIA) responsible for biofilm matrix formation.[3]

Signaling Pathway of CY-158-11's Antibacterial Action

Caption: Mechanism of CY-158-11 antibacterial activity.

Quantitative Data Summary

| Parameter | Organism(s) | Value(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus (various strains) | 4 - 16 µg/mL | [1] |

| Minimum Bactericidal Concentration (MBC) | S. aureus | > 128 µg/mL | [1] |

| Cytotoxicity | A549 human alveolar epithelial cells | No significant toxicity at subinhibitory concentrations | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of CY-158-11 against S. aureus can be determined using the broth microdilution method.

-

Prepare a stock solution of CY-158-11 in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of CY-158-11 that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Cytotoxicity Assay

The in vitro cytotoxicity of CY-158-11 can be assessed using a cell viability assay, such as the CCK-8 assay, on a relevant cell line (e.g., A549).

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CY-158-11 (e.g., 8–256 µg/mL) and a vehicle control (DMSO) for 24 hours.

-

After the incubation period, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Logical Relationship of CY-158-11's Dual Action

Caption: Dual antibacterial and antibiofilm action of CY-158-11.

References

- 1. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: In Vitro Antibacterial Assay for CY-158-11

Audience: Researchers, scientists, and drug development professionals.

Introduction

CY-158-11 is a novel synthetic small-molecule compound, identified as a maleimide-diselenide hybrid (C₂₂H₁₄Cl₂NO₂Se₂).[1][2] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including a range of Staphylococcus aureus strains.[2][3] At sub-inhibitory concentrations, CY-158-11 has also been shown to be an effective inhibitor of S. aureus biofilm formation.[1][4] The compound's proposed mechanism of action involves the perturbation and permeabilization of the bacterial cytoplasmic membrane, leading to a bacteriostatic effect.[3][5][6] Notably, CY-158-11 appears to selectively target bacterial membranes without causing harm to mammalian cells at effective concentrations.[2][5]

This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of CY-158-11.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for CY-158-11 against various bacterial strains.

| Bacterial Group | Species/Strain | MIC (µg/mL) | Reference |

| Gram-positive | Staphylococcus spp. | 4 - 16 | [2] |

| Gram-negative | Klebsiella pneumoniae (NTUH-K2044) | >128 | [2] |

| Gram-negative | Pseudomonas aeruginosa (PAO1) | >128 | [2] |

| Gram-negative | Escherichia coli (ATCC25922) | >128 | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol details the broth microdilution method to determine the MIC and MBC of CY-158-11, a standard procedure for assessing antimicrobial susceptibility.[7][8][9]

a) Materials and Reagents:

-

CY-158-11 compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Sterile 96-well microtiter plates[2]

-

Bacterial strains (e.g., S. aureus)

-

Tryptic Soy Agar (TSA) or other suitable solid growth medium

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)[2]

-

Micropipettes and sterile tips

-

Spectrophotometer or turbidity meter

b) Protocol Steps:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test bacterium.[10]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.[2]

-

-

Preparation of CY-158-11 Dilutions:

-

Prepare a stock solution of CY-158-11 in DMSO.

-

Perform a two-fold serial dilution of CY-158-11 in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 2 µg/mL).[2] The final volume in each well should be 100 µL.[2]

-

Include a growth control well (CAMHB with bacteria, no compound) and a sterility control well (CAMHB only). A solvent control (bacteria with the highest concentration of DMSO used) should also be included.[11]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial suspension to each well containing the compound dilutions and control wells (except the sterility control). This brings the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 16-18 hours.[2]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of CY-158-11 that completely inhibits visible growth of the microorganism.[2]

-

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), take a 100 µL aliquot.[2]

-

Spread the aliquot onto a fresh TSA plate.

-

Incubate the plates at 37°C for 24 hours.[2]

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).[9]

-

Anti-Biofilm Assay (Crystal Violet Staining)

This protocol assesses the ability of sub-inhibitory concentrations of CY-158-11 to prevent S. aureus biofilm formation.[1][4]

a) Materials and Reagents:

-

Materials from the MIC assay

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Glacial Acetic Acid (33%)

b) Protocol Steps:

-

Preparation:

-

Prepare a bacterial suspension as described in the MIC protocol.

-

Prepare dilutions of CY-158-11 in TSB at sub-inhibitory concentrations (e.g., 1/8 MIC, 1/4 MIC, 1/2 MIC).[1]

-

-

Biofilm Formation:

-

In a 96-well plate, add 100 µL of the bacterial suspension to 100 µL of the CY-158-11 dilutions.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Staining and Quantification:

-

Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

-

Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to dissolve the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

-

Visualizations

Caption: Workflow for determining MIC and MBC of CY-158-11.

Caption: Proposed mechanism of action for CY-158-11.

References

- 1. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. woah.org [woah.org]